molecular formula C12H21N3O2 B2935214 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide CAS No. 886508-20-9

1-(Piperidine-4-carbonyl)piperidine-4-carboxamide

Cat. No.: B2935214
CAS No.: 886508-20-9
M. Wt: 239.319
InChI Key: ZPXPBAVOOBWSRC-UHFFFAOYSA-N
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Description

1-(Piperidine-4-carbonyl)piperidine-4-carboxamide (CAS 886508-20-9) is a synthetic organic compound with the molecular formula C12H21N3O2 and a molecular weight of 239.31 g/mol . This piperidine carboxamide derivative is supplied for research use only and is not intended for diagnostic or therapeutic applications. The piperidine carboxamide chemical scaffold is of significant interest in medicinal chemistry and drug discovery. Scientific literature has identified related piperidine carboxamide structures as potent and selective inhibitors of the Plasmodium falciparum proteasome, demonstrating promising anti-malarial activity and oral efficacy in mouse models . Furthermore, structurally similar piperidine-4-carboxamide compounds have shown broad-spectrum antiviral activity in vitro, including inhibition of human coronaviruses such as SARS-CoV-2 . Researchers can leverage this compound as a key building block or intermediate in the synthesis of more complex molecules, or as a reference standard in biological screening assays. The structure features two amide linkages, making it a candidate for studying molecular recognition and hydrogen bonding. Store under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

1-(piperidine-4-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c13-11(16)9-3-7-15(8-4-9)12(17)10-1-5-14-6-2-10/h9-10,14H,1-8H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXPBAVOOBWSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the reaction of piperidine-4-carboxylic acid with piperidine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidine-4-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

While the specific compound "1-(Piperidine-4-carbonyl)piperidine-4-carboxamide" is mentioned in the search results, detailed information focusing solely on its applications, comprehensive data tables, and well-documented case studies is limited. However, the search results provide information on related compounds and the general applications of piperidine derivatives, which can offer insights.

Here's what can be gathered from the search results:

Scientific Research Applications
Piperidine derivatives, including compounds similar to this compound, have a wide range of applications in scientific research .

Chemistry
Piperidine derivatives are used as building blocks in the synthesis of complex organic molecules.

Biology
These compounds are studied for their potential biological activities, including enzyme inhibition and receptor binding. Piperidine derivatives have demonstrated antimicrobial, antitumor, and neuropharmacological properties.

Medicine
Piperidine derivatives are investigated for potential therapeutic effects, such as anti-inflammatory and analgesic properties. They have shown potential in treating neurological disorders and Alzheimer's disease .

Industry
Piperidine derivatives are used in the production of pharmaceuticals and agrochemicals.

Specific Activities and Potential

  • Antimicrobial Activity: Piperidine derivatives exhibit significant antimicrobial properties and have shown effectiveness against various bacterial strains. For example, one study showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
  • Antitumor Activity: These compounds have been evaluated for their antitumor effects and can inhibit the proliferation of cancer cells, suggesting a mechanism that may involve apoptosis induction. Studies using breast cancer cell lines revealed that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 25 µM), indicating effective cytotoxicity against cancer cells.
  • Neuropharmacological Effects: Piperidine derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.

Comparison with Similar Compounds

  • Piperidine-4-carboxylic acid: A precursor in the synthesis of 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic acid.
  • N-Acetylisonipecotic acid: Another acetylated piperidine derivative with similar properties.
  • Piperidine-4-carboxamide CCR5 antagonists: Some piperidine-4-carboxamide derivatives have been developed as CCR5 antagonists with improved metabolic stability and inhibitory activity against HIV-1 envelope-mediated membrane fusion .

Mechanism of Action

The mechanism of action of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity :

  • Electron-Withdrawing Groups (Cl, CF₃) : Compounds with chloro- or trifluoromethyl-substituted aryl groups (e.g., HCV inhibitors in ) exhibit enhanced potency due to improved target binding and metabolic stability.
  • Bulkier Moieties : The furochromenyl group in ZINC02123811 contributes to high affinity for SARS-CoV-2 Mpro (Kd = 0.8 µM) but may reduce oral bioavailability .
  • Sulfonyl and Indazole Groups : ML380’s indazole-sulfonyl moiety enables selective allosteric modulation of the M5 receptor .

Synthetic Routes :

  • Microwave-Assisted Coupling : Used for 1-(3,5-dichloropyridin-4-yl)piperidine-4-carboxamide (220°C, 60 min) to achieve rapid cyclization .
  • Isobutyl Chloroformate-Mediated Amidation : Employed in for carboxamide synthesis at 0°C under argon .

Bioavailability: Piperidine derivatives with polar groups (e.g., 4-fluorobenzyl in ) may exhibit improved GI absorption compared to highly lipophilic analogs.

Research Findings and Mechanistic Insights

  • Antiviral Activity : ZINC02123811 stabilizes SARS-CoV-2 Mpro via hydrophobic interactions and hydrogen bonding with catalytic residues (Cys145, His41) .
  • HCV Entry Inhibition : Oxazole-containing derivatives block viral entry by interfering with host-cell receptor interactions, with EC₅₀ values as low as 12 nM .
  • Protease Inhibition : The dimeric structure of the target compound may mimic peptide substrates, enabling competitive inhibition of proteases like PLpro .

Biological Activity

Introduction

1-(Piperidine-4-carbonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by various studies and data tables.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of piperidine derivatives with appropriate carbonyl compounds. Characterization is performed using techniques such as IR spectroscopy and NMR, confirming the structure through distinct spectral signatures.

Table 1: Characterization Techniques

TechniquePurpose
IR SpectroscopyIdentifies functional groups
NMRConfirms molecular structure
TLCMonitors reaction progress

Antiviral Properties

Research has shown that piperidine derivatives, including this compound, exhibit significant antiviral activity. Notably, studies have focused on their role as CCR5 antagonists, crucial for HIV treatment. For instance, compounds derived from piperidine-4-carboxamide demonstrated IC₅₀ values in the low nanomolar range against HIV-1, indicating potent inhibitory effects on viral replication .

Analgesic Effects

In vivo studies have reported that derivatives of piperidine-4-carboxamide possess analgesic properties. Specifically, synthesized compounds showed significant pain relief in animal models, with effects observable within 15 minutes post-administration and lasting up to three hours .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various Gram-positive and Gram-negative bacteria. Results indicate that certain derivatives exhibit comparable or superior antibacterial activity relative to the parent compound .

The biological activity of this compound is attributed to its interaction with specific molecular targets. For example, it binds to CCR5 receptors, inhibiting HIV entry into host cells. Additionally, its analgesic effects may be mediated through modulation of dopamine reuptake pathways .

Study 1: CCR5 Inhibition

A study evaluated the inhibitory potency of several piperidine derivatives against CCR5, revealing that compounds like 16g and 16i displayed IC₅₀ values comparable to established drugs like maraviroc. This establishes a promising avenue for further development in HIV therapy .

Study 2: Analgesic Evaluation

In a behavioral study using mice, synthesized derivatives demonstrated significant analgesic properties. The onset was rapid, with maximum effects noted at 90 minutes post-administration. This suggests potential for development as pain management therapies .

Q & A

Q. What are the established synthetic routes for 1-(piperidine-4-carbonyl)piperidine-4-carboxamide?

Methodological Answer: The compound is typically synthesized via a multi-step process involving:

  • Coupling reactions : Piperidine-4-carboxylic acid derivatives are activated using carbodiimide reagents (e.g., EDC/HOBt) to form amide bonds. For example, sulfamoylbenzoyl intermediates are coupled with substituted piperidine rings under inert conditions .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or preparative HPLC (C18 columns, acetonitrile/water gradients) ensures ≥95% purity. Yields range from 70–85% depending on substituents .

Q. How is the structural integrity of this compound confirmed in synthesized batches?

Methodological Answer:

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Key signals include piperidine ring protons (δ 1.5–3.0 ppm) and carbonyl carbons (δ 165–175 ppm). Discrepancies in splitting patterns indicate stereochemical impurities .
    • IR spectroscopy : Amide I bands (~1650 cm⁻¹) confirm carbonyl groups; absence of O–H stretches (~3300 cm⁻¹) rules out residual solvents .
  • Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., C: 56.2%, N: 12.4% for C₁₃H₁₉N₃O) .

Q. What safety precautions are recommended when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation of fine powders .
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .
  • Spill management : Neutralize with activated carbon and dispose via hazardous waste protocols (EPA/DOT guidelines) .

Advanced Research Questions

Q. How do structural modifications at the piperidine carbonyl group influence biological activity?

Methodological Answer:

  • Substituent effects :
    • Electron-withdrawing groups (e.g., sulfamoyl) enhance T-type Ca²⁺ channel inhibition (IC₅₀: 0.8–1.2 µM) by stabilizing ligand-receptor interactions .
    • Bulky substituents (e.g., naphthalen-1-yl) reduce bioavailability due to steric hindrance in binding pockets .
  • SAR validation : Use molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to predict binding affinities before synthesizing analogs .

Q. What in vitro models are suitable for evaluating the compound’s pharmacological effects?

Methodological Answer:

  • Ion channel assays :
    • Patch-clamp electrophysiology in HEK293 cells expressing Cav3.2 T-type Ca²⁺ channels. Measure current inhibition at −60 mV holding potential .
    • Fluorescence-based flux assays (e.g., FLIPR) using Ca²⁺-sensitive dyes (Fluo-4 AM) .
  • Enzyme inhibition : Test carbonic anhydrase isoforms (e.g., hCA II/IX) via stopped-flow CO₂ hydration assays (pH 7.4, 25°C) .

Q. How should conflicting data between computational predictions and experimental results be resolved?

Methodological Answer:

  • Case example : If MD simulations predict high affinity for a substituent (e.g., 4-fluorophenyl) but experimental IC₅₀ values are suboptimal:
    • Re-evaluate force field parameters : Adjust partial charges for aromatic rings (RESP/ESP derived) to account for π-π stacking discrepancies .
    • Validate protonation states : Use pH-dependent solubility assays (e.g., shake-flask method) to confirm dominant tautomers under physiological conditions .

Data Contradiction Analysis

Q. How to address discrepancies in reported inhibitory activities across studies?

Methodological Answer:

  • Standardize assay conditions :
    • Buffer composition : Ensure consistent ionic strength (e.g., 150 mM KCl) and pH (7.4 vs. 7.0) to minimize false negatives .
    • Cell line variability : Use CRISPR-edited isogenic cell lines to control for endogenous channel expression .
  • Meta-analysis : Apply hierarchical clustering (e.g., PCA) to published datasets to identify outlier methodologies .

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